molecular formula C13H17ClN2O2 B14911987 n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide

n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide

Cat. No.: B14911987
M. Wt: 268.74 g/mol
InChI Key: YFWNIZRIZPAMLH-UHFFFAOYSA-N
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Description

n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor.

    Introduction of the oxoethyl group: This step involves the reaction of the intermediate with an oxoethylating agent under controlled conditions.

    Attachment of the chlorobenzamide moiety: The final step involves the coupling of the intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)ethanol: Shares the tert-butylamino group but differs in the rest of the structure.

    3-chlorobenzamide: Contains the chlorobenzamide moiety but lacks the tert-butylamino and oxoethyl groups.

Uniqueness

n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]-3-chlorobenzamide

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)16-11(17)8-15-12(18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

YFWNIZRIZPAMLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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